molecular formula C9H10ClF2N3 B8127570 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine

Cat. No. B8127570
M. Wt: 233.64 g/mol
InChI Key: AZDBZRSVBBQAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321756B2

Procedure details

A mixture of 4,4-difluoropiperidine hydrochloride (598 mg, 3.79 mmol), Cs2CO3 (2471 mg, 7.58 mmol) and 2,6-dichloropyrazine (538 mg, 3.61 mmol) in DMF (5 mL) was heated in a microwave at 100° C. for 35 min. The mixture was diluted with EtOAc (50 mL) and washed with 2×5 mL of H2O. The organic layer was dried, filtered and concentrated. The residue was purified on a silica gel column (eluting with 25-35% EtOAc in Hex) to give 2-chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine (717 mg, 85%) as a brown amorphous solid. MS (ESI, pos. ion) m/z 234.1 (M+1); 1H NMR (400 MHz, DMSO-d6) δ ppm 8.39 (s, 1H), 7.89 (s, 1H), 3.75 (t, J=5.7 Hz, 4H), 2.06 (m, 4H).
Quantity
598 mg
Type
reactant
Reaction Step One
Quantity
2471 mg
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1([F:9])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C([O-])([O-])=O.[Cs+].[Cs+].[Cl:16][C:17]1[CH:22]=[N:21][CH:20]=[C:19](Cl)[N:18]=1>CN(C=O)C.CCOC(C)=O>[Cl:16][C:17]1[CH:22]=[N:21][CH:20]=[C:19]([N:6]2[CH2:7][CH2:8][C:3]([F:9])([F:2])[CH2:4][CH2:5]2)[N:18]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
598 mg
Type
reactant
Smiles
Cl.FC1(CCNCC1)F
Name
Quantity
2471 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
538 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2×5 mL of H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column (eluting with 25-35% EtOAc in Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CN=C1)N1CCC(CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 717 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.